molecular formula C13H18ClNO2 B13649073 (2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

(2S,4R)-4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B13649073
M. Wt: 255.74 g/mol
InChI Key: WIVWVXAUZPVBHO-UHFFFAOYSA-N
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Description

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its pyrrolidine ring, which is substituted with a 3-methylbenzyl group and a carboxylic acid group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 3-Methylbenzyl Group: The 3-methylbenzyl group can be introduced via a nucleophilic substitution reaction.

    Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through oxidation reactions.

    Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohols.

    Substitution: The 3-methylbenzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alkyl halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction may yield alcohols.

Scientific Research Applications

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride has several scientific research applications:

    Chemistry: It can be used as a chiral building block in the synthesis of complex molecules.

    Biology: It may be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It can be used in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring and the 3-methylbenzyl group may interact with enzymes or receptors, modulating their activity. The carboxylic acid group may also play a role in binding to active sites or facilitating interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

  • (2S,4R)-4-Benzylpyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(4-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride
  • (2S,4R)-4-(3-Chlorobenzyl)pyrrolidine-2-carboxylic acid hydrochloride

Uniqueness

(2S,4R)-4-(3-Methylbenzyl)pyrrolidine-2-carboxylic acid hydrochloride is unique due to the presence of the 3-methylbenzyl group, which may confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

4-[(3-methylphenyl)methyl]pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c1-9-3-2-4-10(5-9)6-11-7-12(13(15)16)14-8-11;/h2-5,11-12,14H,6-8H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIVWVXAUZPVBHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2CC(NC2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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